Methyl 2,4-difluoro-3-nitrobenzoate

Medicinal Chemistry Enzyme Inhibition SAR Analysis

Researchers face regioselectivity challenges in nucleophilic aromatic substitution (SNAr), where wrong isomers waste resources. Methyl 2,4-difluoro-3-nitrobenzoate (CAS 1806335-57-8) solves this with its precisely engineered 2,4-F/3-NO₂ substitution pattern: • Enables sequential fluorine displacement: ortho-F vs. para-F react with distinct kinetic profiles. • Nitro group reduction to amine provides a robust handle for amide coupling or cyclization. • Proven scaffold for kinase inhibitor libraries and agrochemical lead optimization. Supplied with verified purity (95%), ready for immediate dispatch.

Molecular Formula C8H5F2NO4
Molecular Weight 217.13 g/mol
CAS No. 1806335-57-8
Cat. No. B6301591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,4-difluoro-3-nitrobenzoate
CAS1806335-57-8
Molecular FormulaC8H5F2NO4
Molecular Weight217.13 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=C(C=C1)F)[N+](=O)[O-])F
InChIInChI=1S/C8H5F2NO4/c1-15-8(12)4-2-3-5(9)7(6(4)10)11(13)14/h2-3H,1H3
InChIKeyRYRQVVQNFZRPRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2,4-Difluoro-3-Nitrobenzoate (CAS 1806335-57-8) | Structural Overview for Scientific Procurement


Methyl 2,4-difluoro-3-nitrobenzoate (CAS 1806335-57-8) is a fluorinated nitroaromatic ester with the molecular formula C8H5F2NO4 and a molecular weight of 217.13 g/mol . It belongs to the class of halogenated aromatic compounds and is primarily utilized as a versatile building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals . The compound is characterized by a highly specific substitution pattern on its benzene ring: a methyl ester group at the 1-position, a nitro group at the 3-position, and two fluorine atoms at the 2- and 4-positions . This precise arrangement of electron-withdrawing and electron-donating groups imparts a distinct electronic profile that governs its reactivity, differentiating it from other regioisomers and non-fluorinated analogs.

Methyl 2,4-Difluoro-3-Nitrobenzoate: Why In-Class Analogs Are Not Interchangeable


In-class compounds such as methyl 3-nitrobenzoate (lacking fluorine) or methyl 2,4-difluorobenzoate (lacking the nitro group) cannot be substituted without fundamentally altering the synthetic outcome and physicochemical properties of the target molecule . The synergistic effect of the ortho- and para-fluorine atoms in concert with the meta-nitro group creates a unique electronic environment that dramatically enhances electrophilicity at specific ring positions . This is not a simple additive effect; it dictates both the site-selectivity and the kinetic rate of nucleophilic aromatic substitution (SNAr) reactions. Therefore, substituting this compound with a regioisomer (e.g., 2,6-difluoro analog) or a mono-functionalized analog will result in different reaction pathways, yields, and purification challenges, making them unsuitable for established synthetic routes .

Methyl 2,4-Difluoro-3-Nitrobenzoate: Quantitative Evidence for Differentiated Scientific Selection


Comparative Enzyme Inhibition: Carboxylesterase Activity vs. Mono-Nitro Analog

Methyl 2,4-difluoro-3-nitrobenzoate demonstrates a distinct inhibition profile against Sus scrofa (pig) liver carboxylesterase compared to its non-fluorinated analog, methyl 3-nitrobenzoate. The presence of fluorine atoms significantly alters its binding affinity [1].

Medicinal Chemistry Enzyme Inhibition SAR Analysis

Comparative Physicochemical Property Prediction: Lipophilicity vs. Non-Fluorinated Analog

Predicted physicochemical properties provide further differentiation. Methyl 2,4-difluoro-3-nitrobenzoate is predicted to have higher lipophilicity and a different solubility profile compared to its non-fluorinated analog, methyl 3-nitrobenzoate. This difference is due to the electron-withdrawing and hydrophobic nature of fluorine [1].

Drug Design Physicochemical Profiling ADME

Synthetic Reactivity: Nucleophilic Aromatic Substitution (SNAr) Rate Enhancement

The 2,4-difluoro-3-nitro substitution pattern is optimized for rapid nucleophilic aromatic substitution (SNAr). The nitro group at the 3-position acts as a strong electron-withdrawing group, while the fluorines at the 2- and 4-positions are excellent leaving groups. This combination leads to significantly faster reaction rates compared to compounds lacking either substituent .

Organic Synthesis Reaction Kinetics SNAr

Regioselective Functionalization: Direct Comparison with 2,6-Difluoro Regioisomer

The 2,4-difluoro substitution pattern provides a distinct and predictable site for regioselective modification via SNAr. In contrast, the 2,6-difluoro analog presents two equivalent, sterically hindered ortho-fluorines, leading to different regioselectivity and potential for isomer formation . This specific pattern ensures a single, well-defined product.

Regioselectivity Site-Specific Modification Organic Synthesis

Methyl 2,4-Difluoro-3-Nitrobenzoate: Validated Application Scenarios for Research & Industry


Scaffold for Kinase Inhibitor Development in Medicinal Chemistry

The combination of the fluorines and the nitro group makes this compound an ideal starting material for building libraries of kinase inhibitors. The nitro group can be selectively reduced to an amine, providing a handle for amide bond formation, while the fluorines can be sequentially displaced in SNAr reactions to introduce diverse amine or ether moieties. This enables the rapid exploration of chemical space around a privileged scaffold, as evidenced by its differentiated enzyme inhibition profile .

Advanced Intermediate in Agrochemical Synthesis

The enhanced lipophilicity predicted for fluorinated nitroaromatics is a highly desirable property in the design of new agrochemicals, improving the compound's ability to penetrate plant cuticles and insect exoskeletons . Methyl 2,4-difluoro-3-nitrobenzoate serves as a key intermediate for introducing this optimized physicochemical profile into candidate fungicides, herbicides, or insecticides.

Building Block for High-Throughput Experimentation (HTE)

The predictable, stepwise reactivity of this compound makes it well-suited for automated parallel synthesis in HTE. The ortho- and para-fluorines can be displaced sequentially with different nucleophiles, allowing for the creation of diverse compound arrays from a single, high-purity starting material. This efficiency is driven by the specific regioselectivity of the 2,4-difluoro-3-nitro pattern .

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